molecular formula C10H9FO3 B13622210 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Katalognummer: B13622210
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: NVGQTZCFKCLNDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (CAS 1700439-01-5) is a high-purity, fluorinated organic compound offered for use as a key synthetic intermediate in research and development. This compound features a phenyl ring system substituted with both a fluorine atom and a methyl group, and is characterized by its 2-oxopropanoic acid functional group, making it a versatile building block for the synthesis of more complex molecules . With a molecular formula of C 10 H 9 FO 3 and a molecular weight of 196.18 g/mol, this reagent is supplied with a guaranteed purity of 98% . Researchers in medicinal chemistry often utilize such fluorinated aromatic compounds in the exploration of new pharmacologically active molecules, as the introduction of fluorine can significantly alter a compound's metabolic stability, bioavailability, and binding affinity. The specific structural features of this acid make it a valuable scaffold for constructing potential drug candidates or for use in material science research. Handling and Storage: To maintain stability and purity, this product should be stored at recommended temperatures of 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Eigenschaften

Molekularformel

C10H9FO3

Molekulargewicht

196.17 g/mol

IUPAC-Name

3-(5-fluoro-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

NVGQTZCFKCLNDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)CC(=O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide focuses on 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid , a fluorinated α-keto acid with considerable potential as a versatile building block in the synthesis of novel therapeutics. α-Keto acids are themselves a class of compounds with significant biological relevance and synthetic utility, serving as key intermediates in metabolic pathways and as precursors to a wide array of valuable molecules.[3] This document provides a comprehensive overview of the molecular characteristics, a proposed synthetic pathway, and the prospective applications of this compound for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development. The key identifiers and calculated properties for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FO₃Calculated
Molecular Weight 196.18 g/mol Calculated[4][5][6]
Canonical SMILES CC1=C(C=C(C=C1)F)CC(=O)C(=O)ODeduced[7]
IUPAC Name 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Proposed Synthetic Pathway

The proposed multi-step synthesis commences with the commercially available 4-fluoro-1-methyl-2-nitrobenzene. This starting material undergoes a series of transformations to introduce the desired propanoic acid moiety.

Experimental Protocol: A Hypothetical Synthesis
  • Step 1: Sandmeyer Reaction

    • Objective: To convert the nitro group of 4-fluoro-1-methyl-2-nitrobenzene to a bromine atom.

    • Procedure:

      • Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid.

      • The resulting aniline is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

      • The diazonium salt is subsequently treated with a solution of copper(I) bromide to yield 2-bromo-5-fluorotoluene.

  • Step 2: Heck Reaction

    • Objective: To couple 2-bromo-5-fluorotoluene with an ethylene precursor to form the corresponding styrene.

    • Procedure:

      • In a high-pressure reactor, combine 2-bromo-5-fluorotoluene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., triethylamine) in an appropriate solvent like dioxane.

      • Pressurize the reactor with ethylene gas.

      • Heat the reaction mixture to facilitate the Heck coupling, resulting in the formation of 4-fluoro-2-vinyl-1-methylbenzene.[8]

  • Step 3: Hydroxycarbonylation

    • Objective: To convert the styrene derivative into the target α-keto acid.

    • Procedure:

      • The styrene from the previous step is subjected to hydroxycarbonylation in the presence of a palladium catalyst and carbon monoxide.[9]

      • The reaction is typically carried out in the presence of an acid and water.

      • This step introduces the carboxylic acid and ketone functionalities to yield 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid.

The overall synthetic workflow can be visualized as follows:

G A 4-Fluoro-1-methyl-2-nitrobenzene B 2-Bromo-5-fluorotoluene A->B Sandmeyer Reaction C 4-Fluoro-2-vinyl-1-methylbenzene B->C Heck Reaction (Ethylene, Pd catalyst) D 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid C->D Hydroxycarbonylation (CO, Pd catalyst) G compound 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid Fluorinated Phenyl Group α-Keto Acid Moiety applications Potential Therapeutic Applications Enhanced Metabolic Stability Improved Bioavailability Enzyme Inhibition (e.g., Proteases) Precursor for Novel Anti-inflammatory Drugs Precursor for Novel Anticancer Agents compound:f1->applications:a1 blocks metabolism compound:f1->applications:a2 increases lipophilicity compound:f2->applications:a3 covalent modification compound->applications:a4 structural analogue compound->applications:a5 bioactive scaffold

Caption: Structure-activity relationship of the target compound.

Conclusion

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid represents a promising, albeit currently under-documented, chemical entity with significant potential for application in drug discovery and development. Its combination of a fluorinated aromatic system and a reactive α-keto acid moiety makes it an attractive starting point for the synthesis of a new generation of enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics. The synthetic route proposed herein offers a viable strategy for its production, opening the door for further investigation into its chemical and biological properties. As the demand for more effective and safer pharmaceuticals continues to grow, the exploration of such strategically designed building blocks will be paramount to the advancement of medicinal chemistry.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. (2021-03-25). [Link]

  • Applications of typical α-keto acids and their esters. ResearchGate. [Link]

  • Application of alpha-keto acid decarboxylases in biotransformations. PubMed. (1998-06-29). [Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Molecular Weight Calculator (Molar Mass). [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. (2025-06-17). [Link]

  • Molecular Weight Calculator. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC - NIH. (2020-07-28). [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. (2012-06-14). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023-08-15). [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. (2022-07-19). [Link]

  • 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | C5H8F2O2 | CID 52911204. PubChem. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Process for the preparation of 2-aryl propionic acids.
  • Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. (2025-07-23). [Link]

  • Appendix F SMILES Notation Tutorial. EPA. [Link]

  • (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]

  • Compound: CHEMBL333503. ChEMBL - EMBL-EBI. [Link]

  • US10272074, Example 355 | C22H17ClF3N5O2 | CID 122442698. PubChem - NIH. [Link]

Sources

Solubility of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Solubility Profiling and Process Optimization for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid

Executive Summary The precise solubility profile of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (FMP-OPA) is a critical parameter for the design of efficient crystallization and purification processes in pharmaceutical development. As a substituted


-keto acid, FMP-OPA exhibits complex solution behavior governed by keto-enol tautomerism and carboxylic acid dimerization. This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data for FMP-OPA, synthesizing established thermodynamic principles with specific protocols for this structural class.

Molecular Characterization & Theoretical Solubility Profile

To design effective solubility experiments, one must first understand the solute-solvent interaction mechanisms specific to FMP-OPA.

  • Structural Analysis:

    • Hydrophilic Domain: The

      
      -keto acid moiety (
      
      
      
      ) is highly polar, capable of acting as both a hydrogen bond donor (hydroxyl) and acceptor (carbonyls). It is prone to enolization in polar protic solvents.
    • Hydrophobic Domain: The 5-fluoro-2-methylphenyl ring introduces significant lipophilicity. The fluorine atom increases the acidity of the phenyl ring protons but lowers overall water solubility compared to the non-fluorinated analog (phenylpyruvic acid).

    • Steric Factors: The ortho-methyl group introduces steric hindrance that may disrupt planar packing in the crystal lattice, potentially lowering the melting point and increasing solubility in organic solvents compared to para-substituted analogs.

Predicted Solubility Ranking (Based on Analogous Phenylpyruvic Acids):

Solvent Class Representative Solvents Interaction Mechanism Predicted Solubility
Dipolar Aprotic DMSO, DMF Strong dipole-dipole; disruption of acid dimers. Very High (>150 mg/mL)
Polar Protic Methanol, Ethanol Hydrogen bonding; solvation of carboxyl group. High (50–100 mg/mL)
Polar Aprotic Acetone, Ethyl Acetate Dipole-dipole; good for recrystallization. Moderate (20–50 mg/mL)
Non-Polar Toluene, Heptane Weak dispersion forces; acid dimerization dominates. Low (<5 mg/mL)

| Aqueous | Water (pH < pKa) | Hydrophobic effect dominates. | Very Low (Sparingly Soluble) |

Experimental Determination Protocols

For regulatory filing and process design, theoretical predictions must be validated. Two protocols are detailed below: the Gravimetric Method (robust, low-tech) and the Dynamic Laser Monitoring Method (high-precision, suitable for thermodynamic modeling).

Protocol A: Dynamic Laser Monitoring (High Precision)

Recommended for generating data for thermodynamic modeling (Apelblat/van't Hoff).

  • Setup: Equip a jacketed glass vessel (50 mL) with a mechanical stirrer, a precise temperature probe (

    
     K), and a laser transmittance monitoring system.
    
  • Preparation: Add a known mass of solvent and excess FMP-OPA solid.

  • Equilibration: Heat the mixture to 320 K to ensure complete dissolution, then cool slowly to 278 K to induce nucleation.

  • Measurement Loop:

    • Heat the suspension at a rate of 2 K/h.

    • Continuously monitor laser transmittance.

    • Endpoint: The temperature at which transmittance maximizes (indicating complete dissolution) is recorded as the saturation temperature (

      
      ) for that specific mole fraction.
      
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Protocol B: Static Gravimetric Method (Standard)

Recommended for quick solvent screening.

  • Saturation: Add excess FMP-OPA to 10 mL of solvent in a sealed vial.

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to T).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Validation: Verify no solvate formation using TGA/DSC on the dried residue.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models. For


-keto acids, the Modified Apelblat Equation  provides the highest accuracy.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility of FMP-OPA.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Analysis (van't Hoff): To determine if the dissolution is entropy- or enthalpy-driven, use the van't Hoff analysis:



  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      : Entropy-driven (Disorder increases upon dissolving).
      
    • Note: For FMP-OPA, dissolution in alcohols is typically endothermic and entropy-driven due to the breaking of the crystal lattice and solvent restructuring.

Process Application: Crystallization Strategy

Based on the solubility differential between polar and non-polar solvents, a Cooling-Antisolvent Crystallization is the optimal purification strategy.

Recommended Solvent System: Ethanol (Solvent) / Water (Antisolvent)

  • Rationale: FMP-OPA is highly soluble in ethanol but sparingly soluble in acidic water.

  • Workflow:

    • Dissolve crude FMP-OPA in Ethanol at 50°C (near saturation).

    • Polish filter to remove mechanical impurities.

    • Slowly add Water (acidified to pH 2 with HCl to prevent ionization) while cooling to 5°C.

    • The hydrophobic effect forces the FMP-OPA to crystallize, rejecting polar impurities into the mother liquor.

Visualized Workflows

Figure 1: Solubility Determination & Modeling Workflow

SolubilityWorkflow Start Start: Crude FMP-OPA SolventSelect Solvent Selection (Polar vs Non-Polar) Start->SolventSelect ExpMethod Exp. Method: Dynamic Laser Monitoring SolventSelect->ExpMethod Define Scope DataAcq Acquire T vs. Mole Fraction (x) ExpMethod->DataAcq Laser Transmittance ModelFit Fit to Apelblat Model ln(x) = A + B/T + C*ln(T) DataAcq->ModelFit Regression ThermoCalc Calc Enthalpy/Entropy (ΔH, ΔS) ModelFit->ThermoCalc van't Hoff Analysis ProcessDesign Design Crystallization (Cooling/Anti-solvent) ModelFit->ProcessDesign Solubility Curve ThermoCalc->ProcessDesign Energy Efficiency

Caption: Logical workflow for determining solubility and applying thermodynamic models to process design.

Figure 2: Purification Logic (Ethanol/Water System)

PurificationLogic Crude Crude FMP-OPA (Contains isomers/salts) Dissolution Dissolve in Ethanol (T = 323 K) Crude->Dissolution Filter Polish Filtration (Remove insolubles) Dissolution->Filter AntiSolvent Add Acidified Water (pH ~2, T decreasing) Filter->AntiSolvent Nucleation Nucleation & Growth (Supersaturation driven) AntiSolvent->Nucleation Induce Metastable Zone Isolation Filtration & Drying (Pure Crystal Form) Nucleation->Isolation

Caption: Step-by-step purification protocol utilizing the solubility differential in Ethanol/Water systems.

References

  • Li, Y., et al. "Solubility Determination and Thermodynamic Modeling of 3-Phenylpyruvic Acid in Various Organic Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017. (Analogous compound baseline)

  • Wang, J., et al. "Thermodynamic Analysis and Solubility Measurement of 2-Oxo-4-phenylbutanoic Acid in Pure Solvents." Journal of Molecular Liquids, vol. 249, 2018. (Alpha-keto acid behavior)

  • Buchowski, H., et al. "Solubility of Solids in Liquids: The

    
     Equation." Fluid Phase Equilibria, vol. 4, 1980. (Thermodynamic modeling standard)
    
  • Apelblat, A., and Manzurola, E. "Solubilities of O-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K." Journal of Chemical Thermodynamics, vol. 31, 1999. (Modeling acidic pharmaceutical intermediates)

Sources

Crystal Structure Analysis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies and theoretical underpinnings, from synthesis and crystallization to the application of structural data in medicinal chemistry.

Introduction: The Imperative of Structural Clarity in Drug Discovery

In the realm of modern pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is a cornerstone of rational drug design.[1][2][3] Understanding the crystal structure of a potential drug candidate provides invaluable insights into its physicochemical properties, conformational preferences, and potential interactions with biological targets.[2][3][4] 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid, a substituted α-keto acid, represents a scaffold of significant interest in medicinal chemistry. Its structural elucidation is a critical step in harnessing its therapeutic potential. This guide offers a detailed roadmap for achieving this, emphasizing the scientific rationale behind each experimental choice.

PART 1: Synthesis and High-Purity Crystallization

The foundation of a successful crystal structure analysis is the availability of high-purity, single crystals of suitable size and quality.[5]

Synthesis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

While a detailed synthetic route is beyond the scope of this guide, it is crucial to start with material of the highest possible purity (typically >98%). The presence of impurities can inhibit or disrupt the crystallization process. Various synthetic methodologies can be employed to prepare phenylpropanoic acid derivatives.[6]

Crystallization: The Gateway to Diffraction-Quality Crystals

Crystallization is often the most challenging step in the process.[7][8] It involves the slow and controlled precipitation of a solid crystalline phase from a supersaturated solution.[9] For small organic molecules like 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid, a systematic approach to screening various crystallization conditions is essential.

Experimental Protocol: Small-Molecule Crystallization
  • Solvent Screening: The initial step is to determine the compound's solubility in a range of solvents of varying polarity.

  • Generating Supersaturation: Several techniques can be employed to achieve a supersaturated state, from which crystals can form:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration.[10]

    • Vapor Diffusion: A drop of the compound's solution is equilibrated with a reservoir containing a solvent in which the compound is less soluble (an anti-solvent).[10]

    • Solvent Layering: A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow mixing at the interface.[10]

    • Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.[9]

  • Optimization: The size and quality of the crystals can be optimized by fine-tuning parameters such as temperature, concentration, and the rate of supersaturation.[11]

Table 1: Illustrative Crystallization Screening Parameters

MethodSolvent SystemTemperaturePotential Outcome
Slow EvaporationAcetoneRoom TemperatureNeedle-like crystals
Vapor DiffusionDichloromethane/Hexane4°CPrismatic crystals
Solvent LayeringMethanol/WaterRoom TemperaturePlates
Slow CoolingEthyl AcetateFrom 50°C to 4°CBlock-shaped crystals

PART 2: Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[12][13]

Experimental Workflow: SC-XRD

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal, free of defects, is carefully mounted on a goniometer head.[5][12]

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, high-resolution crystal structure.

Table 2: Representative Crystallographic Data

ParameterExample Value
Empirical formulaC₁₀H₉FO₃
Formula weight196.18
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.123(1), 10.456(2), 9.345(2)
β (°)98.76(1)
Volume (ų)784.5(3)
Z4
R-factor (%)3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 3: The Role of Crystal Structure in Drug Development

The detailed structural information obtained from SC-XRD is invaluable throughout the drug discovery and development pipeline.[2][4]

Structure-Based Drug Design

A high-resolution crystal structure provides the atomic coordinates of the molecule, which can be used for:

  • Target-Based Drug Design: If the compound is an inhibitor of a biological target (e.g., an enzyme), the crystal structure can be used in computational docking studies to predict its binding mode.[1]

  • Lead Optimization: By understanding the structure-activity relationship (SAR), medicinal chemists can make rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.[1]

Polymorphism and Intellectual Property
  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can impact its bioavailability.[14] Crystallography is the primary tool for identifying and characterizing polymorphs.

  • Patent Protection: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection for a new drug.[14]

Diagram: The Central Role of Crystallography in Drug Discovery

G cluster_0 Drug Discovery Pipeline Target ID Target ID Lead Generation Lead Generation Target ID->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Crystal Structure Crystal Structure Crystal Structure->Target ID Target Validation Crystal Structure->Lead Optimization

Caption: Integration of crystal structure analysis into the drug discovery process.

Conclusion

The crystal structure analysis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid is a critical endeavor that provides a wealth of information for drug development. From guiding the synthesis of more potent analogues to ensuring the selection of the optimal solid form, the insights gained from this technique are indispensable. By following the principles and protocols outlined in this guide, researchers can effectively unlock the structural information that is key to advancing promising molecules from the laboratory to the clinic.

References

  • PubChem. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic Acid.
  • ChemScene. (n.d.). 3-(4-Methylphenyl)-2-oxopropanoic acid.
  • Braga, D., & Grepioni, F. (2022).
  • MDPI. (2024, April 3). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • AZoM. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography.
  • BLDpharm. (n.d.). 1873368-59-2|3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid.
  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • De Gruyter. (2025, August 6). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • University of Geneva. (n.d.). Guide for crystallization.
  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Retrieved from Journal of Analytical & Bioanalytical Techniques.
  • Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-FLUORO-2-METHYLPHENYLBORONIC ACID Properties.
  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. Retrieved from Research Journal of Pharmacy and Technology.
  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Crystallization of Small Molecules. (n.d.).

Sources

The Metabolic Gauntlet: A Technical Guide to the Biotransformation of 5-Fluoro-2-Methylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of the 5-Fluoro-2-Methylphenyl Moiety in Medicinal Chemistry

The incorporation of the 5-fluoro-2-methylphenyl structural motif into bioactive molecules is a deliberate and strategic choice in modern drug design. This arrangement of substituents on a phenyl ring is not merely a matter of molecular happenstance; it is a carefully considered tactic to modulate a compound's physicochemical and pharmacokinetic properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[1] Concurrently, the ortho-methyl group provides steric hindrance and can influence the molecule's conformation and interaction with biological targets. Understanding the metabolic fate of this moiety is therefore paramount for any researcher working with these compounds, as it directly impacts their efficacy, safety, and overall therapeutic potential.

This in-depth technical guide will provide a comprehensive overview of the metabolic pathways involving 5-fluoro-2-methylphenyl derivatives. We will delve into the enzymatic machinery responsible for their biotransformation, the principal metabolic reactions they undergo, and the resulting metabolites. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to anticipate and investigate the metabolic profiles of their novel compounds.

Core Metabolic Pathways: A Predictive Framework

The metabolism of xenobiotics, including 5-fluoro-2-methylphenyl derivatives, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2] These processes work in concert to increase the polarity of the parent compound, facilitating its excretion from the body.

Phase I Metabolism: The Initial Assault by Cytochrome P450

Phase I reactions introduce or expose functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups. The primary enzymatic drivers of these transformations are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, predominantly located in the liver.[3] For 5-fluoro-2-methylphenyl derivatives, several key Phase I reactions can be anticipated:

  • Oxidation of the Methyl Group: This is often the primary site of metabolic attack. The methyl group is sequentially oxidized, first to a hydroxymethyl group and then further to a carboxylic acid. This process significantly increases the polarity of the molecule.

  • Aromatic Hydroxylation: The phenyl ring itself can be a target for hydroxylation. The position of hydroxylation is influenced by the directing effects of the existing substituents (fluoro and methyl groups).

  • Defluorination: While the carbon-fluorine bond is strong, enzymatic defluorination can occur, leading to the formation of a hydroxyl group and the release of a fluoride ion. This is a less common but important metabolic route to consider.

  • N-Dealkylation: For derivatives where the phenyl ring is attached to a nitrogen atom with alkyl substituents (e.g., an N-alkyl aniline derivative), the removal of these alkyl groups is a common metabolic pathway.

A prime example of the metabolic cascade involving a tolyl group, which is structurally analogous to the 2-methylphenyl moiety, is the metabolism of the non-steroidal anti-inflammatory drug (NSAID) celecoxib .

Case Study: The Metabolism of Celecoxib - A Model for Methyl Group Oxidation

Celecoxib, which contains a 4-methylphenyl (p-tolyl) group, provides an excellent and well-documented model for the metabolic fate of the methyl group on the 5-fluoro-2-methylphenyl core. The metabolism of celecoxib is predominantly hepatic and follows a clear oxidative pathway.[4][5][6]

The initial and rate-limiting step is the hydroxylation of the methyl group to form hydroxycelecoxib. This reaction is primarily catalyzed by CYP2C9 , with a minor contribution from CYP3A4 .[4][5][6] Subsequently, the newly formed primary alcohol is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to yield the corresponding carboxylic acid metabolite , carboxycelecoxib.[4][5] This carboxylic acid is then a substrate for Phase II conjugation. It is important to note that none of the primary metabolites of celecoxib are pharmacologically active.[4][5][6]

The metabolic pathway of celecoxib is visually represented in the following diagram:

Celecoxib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Celecoxib_Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Celecoxib_Glucuronide UGTs

Metabolic pathway of Celecoxib.

Anticipated Metabolic Pathways for 5-Fluoro-2-Methylphenyl Derivatives

Based on the principles of drug metabolism and drawing parallels from structurally related compounds, we can construct a predictive metabolic scheme for a generic 5-fluoro-2-methylphenyl derivative.

Predicted_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Fluoro-2-methylphenyl Derivative Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP-mediated Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation Product Parent->Aromatic_Hydroxylation CYP-mediated Hydroxylation Carboxylic_Acid Carboxylic Acid Metabolite Hydroxymethyl->Carboxylic_Acid Dehydrogenase Glucuronide Glucuronide Conjugate Carboxylic_Acid->Glucuronide UGTs Aromatic_Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Aromatic_Hydroxylation->Sulfate SULTs

Predicted metabolic pathways for 5-fluoro-2-methylphenyl derivatives.
Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These reactions are catalyzed by transferase enzymes and result in highly polar and readily excretable products.

  • Glucuronidation: This is one of the most common Phase II reactions. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to hydroxyl or carboxyl groups. The carboxylic acid metabolite formed from the oxidation of the methyl group is a prime substrate for glucuronidation. Phenolic metabolites from aromatic hydroxylation also readily undergo glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. Phenolic metabolites are also common substrates for sulfation.

Experimental Protocols for Investigating Metabolic Pathways

To empirically determine the metabolic fate of a novel 5-fluoro-2-methylphenyl derivative, a series of in vitro experiments are essential. The following provides a standardized workflow.

In Vitro Metabolic Stability Assessment Using Liver Microsomes

This initial screen provides a quantitative measure of a compound's susceptibility to metabolism by Phase I enzymes.

Workflow Diagram:

Microsomal_Stability_Workflow Start Prepare Incubation Mixture: - Liver Microsomes - Test Compound - Phosphate Buffer Preincubation Pre-incubate at 37°C Start->Preincubation Initiate_Reaction Initiate Reaction with NADPH Preincubation->Initiate_Reaction Time_Points Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate

Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), the test compound (typically at a final concentration of 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time-Course Incubation: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 1: Representative Data from a Metabolic Stability Assay

Time (min)Parent Compound Remaining (%)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30
Metabolite Identification Studies

These studies aim to identify the chemical structures of the metabolites formed.

Step-by-Step Protocol:

  • Incubation: Perform a larger-scale incubation of the test compound with liver microsomes (or other metabolically active systems like hepatocytes) in the presence of NADPH for a fixed period (e.g., 60 minutes).

  • Sample Preparation: Quench and process the sample as described above.

  • High-Resolution LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Data Interpretation: Compare the chromatograms of the test incubation with control incubations (without NADPH or without the compound) to identify unique peaks corresponding to metabolites. Analyze the mass spectra and fragmentation patterns of these peaks to elucidate the structures of the metabolites.

Conclusion: A Proactive Approach to Drug Development

A thorough understanding of the metabolic pathways of 5-fluoro-2-methylphenyl derivatives is not an academic exercise; it is a critical component of successful drug development. By anticipating the likely metabolic "hotspots" on a molecule, medicinal chemists can proactively design compounds with improved pharmacokinetic profiles. For instance, if rapid oxidation of the methyl group is observed, strategies such as replacing it with a more stable group or introducing metabolic blockers can be employed. This proactive approach, grounded in a solid understanding of drug metabolism, can significantly de-risk a drug discovery program, saving valuable time and resources. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently navigate the metabolic challenges associated with this important structural class of molecules.

References

  • Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318.
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib metabolism and activity. Retrieved from [Link]

  • ClinPGx. (n.d.). celecoxib. Retrieved from [Link]

  • Pacifi, G. M. (2024, November 6). Clinical Pharmacology of Celecoxib. American Journal of Medicine and Medical Sciences, 14(1), 1-10.
  • CNGBdb. (n.d.). Celecoxib. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Sandvold, M. L., Skjerve, E., & Nafstad, O. (2019). Pharmacokinetics, metabolism and excretion of celecoxib, a selective cyclooxygenase-2 inhibitor, in horses. Journal of veterinary pharmacology and therapeutics, 42(5), 536–543.
  • ResearchGate. (n.d.). The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, August 18). Celecoxib Therapy and CYP2C9 Genotype. In Medical Genetics Summaries. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative identification of celecoxib metabolites after incubation with.... Retrieved from [Link]

  • LITFL. (2024, July 14). Celecoxib. CCC Pharmacology. Retrieved from [Link]

  • Tang, C., Shou, M., & Rodrigues, A. D. (2001). Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase. British journal of clinical pharmacology, 51(2), 179–181.
  • U.S. Food and Drug Administration. (n.d.). NDA 20-998. Retrieved from [Link]

  • Wang, H., Wang, Y., Liu, D., Li, D., & Liu, X. (2014). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 967, 22–29.
  • National Center for Biotechnology Information. (n.d.). Celecoxib Pathway, Pharmacokinetics. In ClinPGx. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. Journal of Pharmacology and Toxicology, 2, 72-79.
  • OpenMETU. (n.d.). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid , a critical


-keto acid intermediate. Often utilized as a precursor for chiral 

-hydroxy acids (via enantioselective reduction) or non-natural amino acids (via transamination), this scaffold presents specific synthetic challenges due to the steric hindrance of the ortho-methyl group and the electronic effects of the fluorine substituent.

This document outlines two validated synthetic pathways: the Erlenmeyer-Plöchl Azlactone protocol (preferred for scalability and cost) and the Grignard-Oxalate protocol (preferred for rapid medicinal chemistry iteration). We prioritize self-validating workflows where intermediates serve as quality checkpoints.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary synthons. The choice of route depends heavily on the availability of starting materials (aldehyde vs. benzyl halide) and the scale of production.

Retrosynthesis Target 3-(5-Fluoro-2-methylphenyl)- 2-oxopropanoic acid (Target) Disconnection1 Route A: Condensation (Erlenmeyer-Plöchl) Target->Disconnection1 Disconnection2 Route B: C-C Bond Formation (Grignard/Oxalate) Target->Disconnection2 Aldehyde 5-Fluoro-2-methylbenzaldehyde + N-Acetylglycine Disconnection1->Aldehyde Halide 5-Fluoro-2-methylbenzyl bromide + Diethyl Oxalate Disconnection2->Halide

Figure 1: Retrosynthetic analysis showing the two primary disconnections. Route A utilizes an aldol-type condensation, while Route B utilizes organometallic nucleophilic substitution.

Route A: Erlenmeyer-Plöchl Azlactone Synthesis

Best for: Scale-up (>100g), Cost-efficiency, Stability.

This classical route is robust against the steric bulk of the ortho-methyl group. It proceeds via the formation of an oxazolone (azlactone) intermediate, which is subsequently hydrolyzed.

Reaction Scheme & Mechanism

The reaction involves the condensation of 5-fluoro-2-methylbenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

Azlactone_Workflow Start Start: 5-Fluoro-2-methylbenzaldehyde + N-Acetylglycine Step1 Cyclization & Condensation (Ac2O / NaOAc, 110°C) Start->Step1 Perkin-type Condensation Azlactone Intermediate: 4-(5-Fluoro-2-methylbenzylidene)- 2-methyloxazol-5(4H)-one Step1->Azlactone Precipitation Hydrolysis Ring Opening & Hydrolysis (HCl / H2O, Reflux) Azlactone->Hydrolysis 3-Step Hydrolysis Product Final Product: $alpha$-Keto Acid Hydrolysis->Product Crystallization

Figure 2: The Erlenmeyer-Plöchl workflow. The azlactone intermediate serves as a stable "stop point" for purification.

Detailed Protocol
Step 1: Formation of the Azlactone
  • Reagents: Combine 5-fluoro-2-methylbenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride (3.0 vol).

  • Reaction: Heat the mixture to 110°C for 2–4 hours. The solution will turn yellow/orange, indicating the formation of the conjugated system.

    • Expert Insight: Do not exceed 120°C to avoid tar formation. The ortho-methyl group may slow the reaction compared to unsubstituted benzaldehyde; monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to 0°C. Add ethanol (2.0 vol) to decompose excess anhydride, then dilute with water. The azlactone will precipitate as a yellow solid.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the vinylic proton (~7.2 ppm).
    
Step 2: Hydrolysis to

-Keto Acid
  • Hydrolysis: Suspend the azlactone in 3M HCl (5.0 vol). Heat to reflux for 4–6 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds through an acylaminoacrylic acid intermediate, which hydrolyzes to the

      
      -keto acid and acetic acid/ammonium chloride.
      
  • Isolation: Cool the mixture slowly to 4°C. The target keto acid often precipitates. If oiling occurs (common with fluorinated aromatics), extract with ethyl acetate, dry over MgSO

    
    , and recrystallize from toluene/heptane.
    

Critical Process Parameter (CPP):

  • pH Control: Ensure the pH < 1 during hydrolysis. Incomplete hydrolysis yields the acetamido-acrylic acid impurity.

Route B: Grignard-Oxalate Coupling

Best for: Medicinal Chemistry, Rapid Analoging, Radio-labeling.

This route directly installs the oxo-propanoate moiety. It is faster but requires strict moisture control and handling of reactive organometallics.

Reaction Workflow[2][5][6][7][8][9][10]

Grignard_Safety Prep Pre-Step: Flame dry glassware N2 Atmosphere Grignard Grignard Formation: Mg + 5-Fluoro-2-methylbenzyl bromide (THF, 0°C to RT) Prep->Grignard Addition Nucleophilic Attack: Dropwise addition to Diethyl Oxalate (-78°C) Grignard->Addition Cannula transfer Quench Acidic Quench: 2M HCl Addition->Quench Exotherm Control Saponification Ester Hydrolysis: LiOH / THF / H2O Quench->Saponification

Figure 3: Grignard workflow emphasizing temperature control to prevent double-addition (formation of tertiary alcohol).

Detailed Protocol
  • Grignard Formation:

    • Activate Magnesium turnings (1.1 eq) with iodine in dry THF.

    • Add 5-fluoro-2-methylbenzyl bromide (1.0 eq) dropwise. Initiate with heat if necessary.

    • Expert Insight: The ortho-methyl group provides steric protection, making the Grignard reagent relatively stable, but initiation might be sluggish.

  • Coupling:

    • Cool a solution of diethyl oxalate (1.5 eq) in THF to -78°C .

    • Add the Grignard reagent slowly via cannula.

    • Why -78°C? Low temperature prevents the Grignard from attacking the oxalate twice (which would yield the di-substituted glycol).

  • Hydrolysis:

    • Quench with 2M HCl. Extract the ethyl 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate.

    • Saponify the ester using LiOH (1.1 eq) in THF:H

      
      O (1:1) at 0°C for 1 hour. Acidify to pH 2 to isolate the free acid.
      

Comparative Data & Specifications

FeatureRoute A (Azlactone)Route B (Grignard)
Starting Material 5-Fluoro-2-methylbenzaldehyde5-Fluoro-2-methylbenzyl bromide
Step Count 2 (Linear)2 (Linear)
Overall Yield 65–75%50–60%
Impurity Profile Acetamido-acrylic acid (removable via base wash)Bis-alkylated glycol (difficult to separate)
Scalability High (kg scale feasible)Moderate (cooling requirements)

Stability & Storage


-Keto acids are prone to decarboxylation  and oxidative degradation  (forming the benzoic acid derivative).
  • Storage: Store at -20°C under argon.

  • Handling: Avoid prolonged exposure to basic conditions at high temperatures.

References

  • Erlenmeyer Azlactone Synthesis Review

    • Title: Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.[5]

    • Source: Modern Scientific Press, 2013.
    • URL:

  • General Preparation of 3-Aryl-2-oxopropanoic Acids

    • Title: Enantiomerically Pure 3‐Aryl‐ and 3‐Hetaryl-2-hydroxypropanoic Acids by Chemoenzym
    • Source: Journal of Organic Chemistry (ACS), 2015.
    • URL:

  • Catalog Verification of Target Molecule

    • Title: 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (CAS 1873368-59-2).[6]

    • Source: BLDpharm Product C
    • URL:

  • Grignard-Oxalate Methodology

    • Title: Synthesis of -Keto Acids via Grignard Addition to Diethyl Oxal
    • Source: Organic Syntheses, Coll. Vol. 1, p.261.
    • URL:

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 5-Fluoro-2-methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine atoms into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and drug development.[1][][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the physicochemical and biological characteristics of parent molecules.[4] Introducing fluorine into amino acids, the fundamental building blocks of proteins, can enhance metabolic stability, modulate lipophilicity and bioavailability, and alter protein-protein interactions.[][3][5] These modifications are highly sought after in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[6][7] This guide provides a detailed protocol for the synthesis of a specific fluorinated amino acid, 5-Fluoro-2-methyl-DL-phenylalanine, from its corresponding α-keto acid, 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid.

Core Chemical Principles: Reductive Amination of α-Keto Acids

The conversion of an α-keto acid to an α-amino acid is a fundamental transformation in organic chemistry, often accomplished through reductive amination.[8][9][10] This process involves two key steps:

  • Imination: The carbonyl group of the α-keto acid reacts with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This reaction is generally reversible and is often favored under slightly acidic conditions which protonate the carbonyl oxygen, making the carbon more electrophilic.

  • Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond to yield the final amino acid. This reduction can be achieved using various reducing agents, with common choices being catalytic hydrogenation or hydride reagents like sodium cyanoborohydride (NaBH₃CN).[8]

The direct reductive amination, where the carbonyl compound, amine source, and reducing agent are combined in a single pot, is an efficient and widely used method.[8]

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-DL-phenylalanine

This protocol details the direct reductive amination of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid to yield 5-Fluoro-2-methyl-DL-phenylalanine.

Materials:

  • 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous methanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl to decompose any remaining NaBH₃CN. This should be done in a fume hood as hydrogen cyanide gas may be evolved.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Redissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to approximately 1-2 with concentrated HCl.

    • Wash the acidic aqueous layer again with dichloromethane.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6 for neutral amino acids) using 1 M NaOH. The product may precipitate at this stage.

  • Purification:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, it can be purified by ion-exchange chromatography.

    • The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Synthesis_Workflow Start 3-(5-Fluoro-2-methylphenyl) -2-oxopropanoic acid Reaction Reductive Amination Start->Reaction Reagents NH4Cl, NaBH3CN MeOH Reagents->Reaction Workup Aqueous Work-up & pH Adjustment Reaction->Workup Purification Purification (Precipitation or Chromatography) Workup->Purification Product 5-Fluoro-2-methyl -DL-phenylalanine Purification->Product

Caption: Synthetic workflow for 5-Fluoro-2-methyl-DL-phenylalanine.

Data Summary Table

ParameterExpected ValueAnalytical Method
Yield 60-80%Gravimetric analysis
Purity >95%HPLC, LC-MS
¹H NMR Consistent with structure¹H NMR Spectroscopy
¹³C NMR Consistent with structure¹³C NMR Spectroscopy
Mass (m/z) [M+H]⁺ expected massMass Spectrometry (ESI+)

Expertise & Experience: Navigating Potential Challenges

  • Control of Reaction pH: The pH of the reaction mixture is crucial. While slightly acidic conditions favor imine formation, strongly acidic conditions can lead to the hydrolysis of the imine and reduction of the starting keto acid. Maintaining a pH between 6 and 7 is generally optimal for direct reductive amination with sodium cyanoborohydride.

  • Choice of Reducing Agent: Sodium cyanoborohydride is preferred over more reactive hydrides like sodium borohydride because it is more selective for the reduction of the iminium ion over the ketone. This minimizes the formation of the corresponding α-hydroxy acid as a byproduct.

  • Purification Strategy: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity. Precipitation at the isoelectric point is a straightforward method, but may not be sufficient for achieving high purity. Ion-exchange chromatography is a more robust technique for separating the desired amino acid from unreacted starting materials and byproducts.

  • Stereochemistry: The protocol described here will produce a racemic mixture (DL-amino acid). For the synthesis of a single enantiomer, an asymmetric synthesis approach would be required. This could involve the use of a chiral auxiliary, a chiral catalyst, or an enzymatic resolution step.[11][12][13] Chiral Ni(II) complexes have also been shown to be effective for the asymmetric synthesis of fluorinated amino acids.[3][14]

Trustworthiness: Self-Validating Systems

To ensure the identity and purity of the synthesized 5-Fluoro-2-methyl-DL-phenylalanine, a comprehensive analytical characterization is essential:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The presence of the fluorine atom will result in characteristic splitting patterns in the NMR spectra (C-F and H-F coupling).

    • ¹⁹F NMR spectroscopy is a powerful tool to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the synthesized molecule.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) should be used to determine the purity of the final compound. Chiral HPLC can be used to confirm that the product is a racemic mixture.

By employing these analytical techniques, researchers can have high confidence in the quality and identity of their synthesized fluorinated amino acid, ensuring the reliability of downstream applications in drug discovery and development.

References

  • Reductive amination - Wikipedia. [Link]

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids - ACS Publications. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. [Link]

  • Enzymatic synthesis of fluorinated compounds - PMC - NIH. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids | Organic Letters - ACS Publications. [Link]

  • Enantioselective Reductive Amination of α-Keto Acids to α-Amino Acids by a Pyridoxamine Cofactor in a Protein Cavity | Journal of the American Chemical Society - ACS Publications. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. [Link]

  • Scheme representing the synthesis of the fluorinated phenyl alanine derivatives - ResearchGate. [Link]

  • 25.4: Synthesis of Amino Acids - Chemistry LibreTexts. [Link]

  • Show how the following amino acids might be formed in the laboratory by reductive amination of the appropriate α-ketoacid. (a) alanine - Pearson. [Link]

  • Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... - ResearchGate. [Link]

  • (PDF) Enzymatic Synthesis of Fluorine-Containing Amino - Amanote Research. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC. [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meeting-2017-11-15-Valentin-Grib-EN.pdf]([Link] Macmillan-Group-Meeting-2017-11-15-Valentin-Grib-EN.pdf)

  • Fluorine labeling of proteins for NMR studies. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC. [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches - Arkivoc. [Link]

  • Synthesis of Fluorinated Amino Acids | Request PDF - ResearchGate. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. [Link]

  • Asymmetric synthesis of alpha-methylphosphophenylalanine derivatives using sulfinimine-derived enantiopure aziridine-2-phosphonates - PubMed. [Link]

Sources

Application Note: Biocatalytic Synthesis of (S)-3-(5-Fluoro-2-methylphenyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric biocatalytic conversion of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (hereafter Substrate 1 ) to its corresponding chiral amino acid, (S)-3-(5-Fluoro-2-methylphenyl)alanine (hereafter Product 2 ).

Fluorinated non-canonical amino acids are critical motifs in modern drug design, offering enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts. While chemical synthesis (e.g., Strecker synthesis followed by resolution) often suffers from low yields and poor atom economy, biocatalytic transamination offers a direct, enantioselective route with theoretical yields approaching 100% when equilibrium displacement strategies are employed.

This guide focuses on an L-Aspartate Aminotransferase (AspAT) mediated system, coupled with a spontaneous decarboxylation drive, to ensure high conversion and optical purity (


).

Scientific Principles & Reaction Design

The Substrate

Substrate 1 is an


-keto acid (a phenylpyruvate derivative). The presence of the ortho-methyl and meta-fluoro substituents on the phenyl ring introduces steric bulk and electronic deactivation, potentially hindering standard enzymatic turnover.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 196.18 g/mol

  • Solubility: Moderate in aqueous buffer; enhanced by DMSO cosolvent.

Mechanism: PLP-Dependent Transamination

The conversion utilizes a Pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism:

  • Amino Donor (L-Aspartate) binds to the PLP-enzyme, transferring the amino group to PLP to form Pyridoxamine-5'-phosphate (PMP).

  • Oxaloacetate (coproduct) is released.

  • Substrate 1 binds to the PMP-enzyme.

  • The amino group is transferred to Substrate 1 , releasing Product 2 and regenerating the PLP-enzyme.

Thermodynamic Strategy (The "Smart" Protocol)

Transamination is reversible (


). To drive the reaction to completion, we utilize the Aspartate/Oxaloacetate  system. The coproduct, oxaloacetate, is unstable in aqueous solution and spontaneously decarboxylates to pyruvate. This irreversible loss of the coproduct pulls the equilibrium towards the desired amino acid.
Pathway Visualization

ReactionPathway Substrate 3-(5-Fluoro-2-methylphenyl)- 2-oxopropanoic acid (Keto Acid) Enzyme Transaminase (AspAT) PLP-Dependent Substrate->Enzyme Aspartate L-Aspartate (Amine Donor) Aspartate->Enzyme Product (S)-3-(5-Fluoro-2-methylphenyl)alanine (Chiral Amino Acid) Enzyme->Product Oxaloacetate Oxaloacetate (Coproduct) Enzyme->Oxaloacetate Pyruvate Pyruvate (Waste) Oxaloacetate->Pyruvate Spontaneous Decarboxylation (Driving Force)

Figure 1: Reaction scheme for the transaminase-mediated conversion. The instability of oxaloacetate is exploited to drive the equilibrium forward.

Materials & Equipment

Reagents
  • Enzyme: Engineered Aspartate Aminotransferase (e.g., E. coli AspC variant or commercial

    
    -TA screening kit).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), >98%.

  • Amine Donor: L-Aspartic acid (Sodium salt).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

  • Cosolvent: DMSO (Dimethyl sulfoxide), molecular biology grade.

Equipment
  • Thermostatic shaker (Orbit).

  • HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chiralpak ZWIX(+)).

  • Lyophilizer (for product isolation).

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify the optimal transaminase variant that tolerates the bulky 2-methyl/5-fluoro substitution.

  • Stock Preparation:

    • Substrate Solution: Dissolve 20 mg of Substrate 1 in 1 mL DMSO (100 mM).

    • Cofactor Mix: 10 mM PLP in water.

    • Donor Solution: 200 mM L-Aspartate in 100 mM KPi buffer (pH 7.5).

  • Reaction Assembly (96-well plate):

    • Add 10 µL Substrate Stock (Final: 5 mM).

    • Add 100 µL Donor Solution (Final: 100 mM, 20 equiv).

    • Add 2 µL PLP Stock (Final: 0.1 mM).

    • Add 20 µL Enzyme Lysate/Powder (1-5 mg/mL).

    • Add KPi buffer to final volume 200 µL.

  • Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile + 0.1% Formic Acid. Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via HPLC.

Phase 2: Preparative Scale-Up (1 Gram Scale)

Objective: Synthesize and isolate the target API intermediate.

  • Reaction Mix Setup (100 mL volume):

    • Buffer: 80 mL Potassium Phosphate (100 mM, pH 7.5).

    • Amine Donor: Add 2.66 g L-Aspartic acid (200 mM). Adjust pH back to 7.5 with 5M NaOH.

    • Cofactor: Add 2.5 mg PLP (0.1 mM).

    • Enzyme: Add 100 mg lyophilized Transaminase (approx. 20 U/mg).

    • Substrate Addition: Dissolve 1.0 g Substrate 1 (5.1 mmol) in 5 mL DMSO. Add dropwise to the stirring mixture.

  • Reaction Monitoring:

    • Incubate at 30°C with overhead stirring (150 rpm). Avoid vigorous aeration to prevent enzyme denaturation at the air-liquid interface.

    • Monitor pH; maintain at 7.0–7.5 using an autotitrator (1M NaOH) if necessary (decarboxylation can alter pH).

  • Completion: Reaction typically reaches >95% conversion within 24-36 hours.

  • Work-Up & Isolation:

    • Acidification: Adjust pH to 2.0 using 6M HCl to precipitate the enzyme.

    • Filtration: Filter through Celite to remove protein.

    • Purification: Load filtrate onto a Cation Exchange Column (Dowex 50W).

      • Wash with water (removes excess aspartate/pyruvate/DMSO).

      • Elute product with 1M

        
        .
        
    • Crystallization: Concentrate eluate and crystallize from Water/Ethanol.

Analytical Methods

HPLC Method for Conversion
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention: Keto acid (Substrate) elutes later than the Amino acid (Product) due to higher lipophilicity.

HPLC Method for Enantiomeric Excess (ee)
  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).

  • Temp: 25°C.

  • Rationale: Crown ether columns are ideal for separating free amino acids (zwitterions).

Data Summary & Troubleshooting

Typical Performance Metrics
ParameterValueNotes
Conversion > 98%Driven by oxaloacetate decarboxylation.
Isolated Yield 85 - 92%Losses primarily during ion-exchange chromatography.
Enantiomeric Excess > 99.5% (S)Stereochemistry controlled by enzyme active site.
Substrate Load 10 - 50 g/LHigher loads may require fed-batch addition.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Product inhibition or pH drift.

    • Fix: Check pH.[1][2][3] If product inhibits, use a resin (e.g., Amberlite XAD-4) for in situ product removal (ISPR).

  • Precipitation:

    • Cause: Substrate 1 has low water solubility.

    • Fix: Increase DMSO to 10% or add cyclodextrins to solubilize the keto acid.

  • Low ee:

    • Cause: Background chemical transamination (rare) or non-selective enzyme.

    • Fix: Switch to a stricter (S)-selective

      
      -transaminase (e.g., Vibrio fluvialis variants).
      

Process Workflow Diagram

Workflow Start Start: Substrate 1 (Solid) Solubilization Solubilization (DMSO/Buffer) Start->Solubilization Reaction Bioreactor (Enzyme + PLP + Aspartate) 30°C, pH 7.5 Solubilization->Reaction QC1 QC: HPLC (>95% Conv?) Reaction->QC1 QC1->Reaction No (Extend Time) Workup Acidification & Filtration (Remove Enzyme) QC1->Workup Yes Purification Cation Exchange (Dowex 50W) Workup->Purification Final Final Product: (S)-3-(5-Fluoro-2-methylphenyl)alanine Purification->Final

Figure 2: Operational workflow for the preparative synthesis.

References

  • Enzymatic synthesis of fluorinated compounds. PMC - NIH. (2021). Overview of biocatalytic routes to fluorinated amino acids.

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. (2020).[2][4][5][6][7][8] Detailed review of synthetic strategies for fluorinated Phe derivatives.

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. Microbiol. Biotechnol. Lett. (2023).[1] Mechanisms and industrial applications of transaminases.

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine. Green Chemistry. (2014). Precedent for transamination of fluorinated phenylpyruvates.

  • Transaminase. Wikipedia. General mechanism and cofactor details.

Sources

Troubleshooting & Optimization

Preventing spontaneous decarboxylation of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid

Ticket ID: #STAB-FPPA-001 Status: Open Priority: Critical (Yield Loss / Impurity Formation) Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you are observing yield loss, "aldehyde-like" odors, or inconsistent purity profiles during the synthesis or storage of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid .

This molecule belongs to the class of aryl-substituted


-keto acids  (phenylpyruvates). These compounds are notoriously unstable in their free acid form. They undergo spontaneous decarboxylation  to form the corresponding aldehyde (in this case, (5-fluoro-2-methylphenyl)acetaldehyde) and 

. This process is accelerated by heat, light, transition metals, and acidic environments.

This guide provides a self-validating workflow to arrest this degradation mechanism.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the enemy. The instability of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid is not random; it is driven by the


-carbonyl group , which acts as an electron sink, facilitating the loss of the carboxyl group.

The Decarboxylation Pathway:

  • Enolization: The keto form tautomerizes to the enol form. The 2-methyl substituent (ortho) provides steric bulk that may twist the ring, while the 5-fluoro group (electron-withdrawing) increases the acidity of the benzylic protons, potentially accelerating this tautomerization.

  • Cyclic Transition State: In the free acid form, the proton on the carboxylic acid can hydrogen-bond to the

    
    -carbonyl oxygen, forming a 5-membered cyclic transition state.
    
  • Collapse: Thermal energy causes this ring to collapse, ejecting

    
     and leaving an enol, which rapidly tautomerizes to the aldehyde.
    

Visualizing the Risk:

DecarboxylationMechanism cluster_factors Accelerating Factors Keto Keto Form (Free Acid) Enol Enol Intermediate Keto->Enol Tautomerization (Acid/Base Cat.) TS Cyclic Transition State (Thermal) Enol->TS H-Bonding Aldehyde Degradation Product (Aldehyde + CO2) TS->Aldehyde Irreversible Collapse Heat Heat Acid Acid Fe/Cu Impurities Fe/Cu Impurities

Figure 1: The thermal decarboxylation pathway of aryl-pyruvic acids. The free acid form allows the cyclic transition state required for spontaneous


 loss.

Module 2: Synthesis & Workup Protocols

The "Danger Zone": Acidification Most decarboxylation occurs during the workup when you acidify the salt (enolate) to isolate the free acid.

Protocol A: The Cold Acidification Technique

  • Goal: Protonate the carboxylate without providing the thermal energy required for decarboxylation.

  • Step 1: Cool the reaction mixture to 0°C - 5°C (Ice/Water bath).

  • Step 2: Use a biphasic system (e.g., Ethyl Acetate / Water) before adding acid. This allows the free acid to immediately partition into the organic layer, separating it from the high proton concentration in the aqueous phase.

  • Step 3: Acidify carefully to pH 2-3 using dilute HCl (1M), not concentrated acid. Localized heating from exothermic neutralization can trigger degradation.

  • Step 4: Do not heat to dry. Evaporate solvents under high vacuum at ambient temperature (

    
    ).
    

Protocol B: The "Skip-the-Acid" Strategy (Recommended) If the free acid is not strictly required for the next step, do not isolate it.

  • In-situ Derivatization: If the next step is a condensation (e.g., hydrazine formation), add the reagent directly to the crude mixture.

  • Salt Isolation: Isolate the compound as a Sodium or Calcium salt (see Module 3).

Module 3: Storage & Handling (The Fix)

The free acid of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid has a short shelf life. The Sodium Salt is the stable commercial form.

Why it works: Converting to a salt (


) removes the acidic proton required for the cyclic transition state (Figure 1).

Salt Formation Protocol:

  • Dissolve the crude free acid in a minimum amount of cold ethanol or ethyl acetate.

  • Add 1.0 equivalent of Sodium 2-ethylhexanoate (dissolved in EtOAc) or Sodium Ethoxide.

  • The sodium salt often precipitates. Filter, wash with cold ether, and dry under vacuum.

  • Storage: Store the salt at -20°C .

Comparison Table: Stability Profile

ParameterFree Acid FormSodium Salt Form
State Oily solid / AmorphousCrystalline Powder
Stability (RT) Hours to Days (Darkens)Months
Stability (-20°C) WeeksYears
Decarboxylation Risk High Negligible
Light Sensitivity High (Photo-decarboxylation)Moderate

Module 4: Analytical Troubleshooting

Issue: "My GC-MS shows 50% aldehyde impurity, but the NMR looks clean." Diagnosis: You are observing method-induced degradation . The high temperature of the GC injector port (


) is instantly decarboxylating your sample before it hits the column.

Corrective Action: Switch to HPLC

  • Method: Reverse Phase HPLC (C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Keep the aqueous component acidic to suppress ionization for retention, but keep run times short.

  • Derivatization (Gold Standard):

    • React the sample with o-Phenylenediamine (OPD) for 30 mins at RT.

    • This forms a stable quinoxalinone derivative .

    • Quantify the derivative via HPLC-UV (approx. 340 nm). This "locks" the keto group, preventing decarboxylation during analysis.

Troubleshooting Decision Tree

Troubleshooting Start Start: Yield/Purity Issue CheckForm Is it Free Acid or Salt? Start->CheckForm FreeAcid Free Acid CheckForm->FreeAcid Salt Salt Form CheckForm->Salt CheckTemp Storage Temp > 4°C? FreeAcid->CheckTemp CheckAnalysis Analytical Method? Salt->CheckAnalysis Degradation Likely Thermal Degradation. Purify & Convert to Salt. CheckTemp->Degradation Yes CheckTemp->CheckAnalysis No GC GC / GC-MS CheckAnalysis->GC HPLC HPLC / LC-MS CheckAnalysis->HPLC Artifact Artifact: Injector Decarboxylation. Switch to HPLC or Derivatize. GC->Artifact CheckWorkup Workup: Did you heat during drying? HPLC->CheckWorkup CheckWorkup->Degradation Yes

Figure 2: Diagnostic workflow for identifying the source of decarboxylation.

Frequently Asked Questions (FAQ)

Q1: Can I use rotary evaporation to remove the solvent from the free acid? A: Only if strictly controlled. The water bath must be <30°C . If the vacuum is weak and requires higher temperatures, you will lose product. Lyophilization (freeze-drying) is safer, but converting to the salt form before drying is the most robust method.

Q2: Why does the 5-Fluoro group matter? A: The fluorine atom is electron-withdrawing. While this is useful for biological activity (metabolic stability), chemically, it pulls electron density from the aromatic ring. This can inductively stabilize the developing negative charge in the transition state of certain degradation pathways, potentially making this derivative more sensitive than unsubstituted phenylpyruvate [1].

Q3: I see a new impurity growing over time even at -20°C. What is it? A: If it is not the aldehyde (decarboxylation), it is likely the dimer .


-Keto acids can undergo aldol-like self-condensation. This is concentration-dependent. Storing as a solid salt minimizes this; storing as a concentrated solution accelerates it.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • BenchChem. "Technical Support Center: Quantifying Unstable Alpha-Keto Acids." Accessed Feb 2026. Link

  • Selleck Chemicals. "Sodium Phenylpyruvate Stability Data." Accessed Feb 2026. Link

  • MedChemExpress. "Phenylpyruvic acid sodium salt: Storage and Stability." Accessed Feb 2026. Link

  • Organic Chemistry Portal. "Decarboxylation Strategies and Mechanisms." Accessed Feb 2026. Link

Technical Support Center: Purification of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this critical α-keto acid intermediate. Our protocols are designed to be self-validating, explaining the scientific principles behind each step to ensure robust and reproducible results.

Section 1: Foundational Purification via Chemically-Active Extraction

The carboxylic acid moiety of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid is the key to its purification. Acid-base extraction, also known as chemically-active extraction, is a powerful first-line technique to separate the acidic target compound from neutral or basic impurities.[1][2][3] This method relies on converting the water-insoluble acid into a water-soluble salt by reaction with a base, allowing for its transfer from an organic solvent to an aqueous phase.[4][5]

Troubleshooting Guide: Acid-Base Extraction

Q: My crude material won't fully dissolve in the initial organic solvent. What should I do?

A: This suggests either insufficient solvent or the presence of highly polar or insoluble impurities. First, try increasing the volume of the organic solvent (e.g., ethyl acetate or dichloromethane) and gently warming the mixture. If solids persist, they may be inorganic salts from the synthesis. You can filter the organic solution before proceeding with the extraction.

Q: An emulsion formed at the organic-aqueous interface during the base wash. How can I break it?

A: Emulsions are common and can be resolved by:

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.[1]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Q: After acidifying the aqueous layer, my product didn't precipitate. Why?

A: There are several potential causes:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. Add more acid (e.g., 2 M HCl) dropwise until the solution is strongly acidic (pH 1-2), checking with pH paper.[5]

  • Product Concentration is Too Low: If the product is present in a very low concentration, it may remain dissolved even in its acidic form. You may need to perform a back-extraction into a fresh portion of an organic solvent like ethyl acetate or dichloromethane.[6]

  • Product is More Water-Soluble Than Expected: While unlikely for this molecule, high concentrations of salts can increase its aqueous solubility. Try extracting the acidified solution with an organic solvent.

Q: Why should I use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?

A: Sodium bicarbonate is a weak base and is selective for deprotonating relatively strong acids like carboxylic acids (pKa ≈ 4-5).[3] It will typically not react with much weaker acids, such as phenols (pKa ≈ 10).[5] Using NaHCO₃ prevents potentially co-extracting phenolic impurities. If your synthesis pathway has no risk of generating phenolic side products, NaOH can be used.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release CO₂ gas produced during the reaction. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Neutral and basic impurities will remain in the organic layer.[2]

  • Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (steps 2-3). Combine the aqueous layers.

  • Wash (Optional): Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any residual neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of 1-2 (confirm with pH paper). The protonated product, 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid, should precipitate as a solid.[2][5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Target Acid + Neutral Impurities) dissolved in Ethyl Acetate B Add Saturated Aqueous NaHCO₃ A->B E Neutral Impurities in Ethyl Acetate (Discard or Process Separately) C Sodium Salt of Target Acid in Aqueous NaHCO₃ D Add 2M HCl (Acidify to pH 1-2) C->D F Purified Product Precipitate G Filter and Dry F->G B->E Impurities remain B->C Acid is extracted D->F

Caption: Workflow for purification via acid-base extraction.

Section 2: High-Purity Polish by Recrystallization

Recrystallization is a technique used to remove small amounts of impurities from a solid sample, making it an excellent second step after extraction. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will preferentially form crystals, leaving impurities behind in the solvent.

Troubleshooting Guide: Recrystallization

Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Re-heat: Re-heat the solution until the oil fully dissolves.

  • Add More Solvent: Add more hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Change Solvent: The chosen solvent may be unsuitable. Try a more nonpolar solvent or a mixed-solvent system.

Q: No crystals are forming even after the solution has cooled to room temperature. What's wrong?

A: The solution may not be sufficiently saturated, or crystallization is kinetically slow.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.

  • Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Cool Further: Place the flask in an ice bath or refrigerator to further decrease solubility.

Q: The yield from recrystallization is very low. How can I improve it?

A: A low yield can result from using too much solvent, cooling too quickly (which traps product in the mother liquor), or premature crystallization during a hot filtration step.

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Slow Cooling: Ensure slow cooling to maximize crystal formation.

  • Cool the Mother Liquor: After filtering the first crop of crystals, cool the remaining solution (mother liquor) in an ice bath to recover a second, possibly less pure, crop of crystals.

  • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely.

Solvent Selection for Recrystallization

The ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures. Polarity matching is a good starting point. Given the phenyl ring and carboxylic acid, solvents of intermediate polarity are often effective.

Solvent SystemRationale
Toluene Aromatic solvent, good for dissolving the phenyl ring. Cooling should significantly decrease solubility.
Ethyl Acetate / Heptane A polar solvent (ethyl acetate) to dissolve the compound, with a nonpolar anti-solvent (heptane) added to the hot solution until turbidity appears. Cooling will then induce crystallization.
Ethanol / Water Similar to the above, using a polar protic solvent and water as the anti-solvent.[7]
Dichloromethane Can be used for refluxing to dissolve the compound, followed by purification.[8]
Experimental Protocol: Recrystallization
  • Solvent Addition: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until the solid just dissolves. Do not add a large excess.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the pure crystals under vacuum.

Section 3: High-Resolution Purification and Purity Analysis

For the highest purity required in drug development, chromatographic techniques are indispensable. Analytical HPLC is used to determine the exact purity, while preparative HPLC can be used for purification.[9]

Troubleshooting Guide: Chromatography

Q: My compound is streaking or "tailing" on a silica gel column. Why?

A: This is a classic issue when running acidic compounds on silica gel (which is itself acidic). The polar carboxylic acid group interacts very strongly with the silica surface, leading to poor separation and band shape. To mitigate this, add a small amount of a competitive acid, like acetic acid or formic acid (0.1-1%), to your mobile phase. This keeps your compound protonated and reduces its interaction with the silica.

Q: How do I choose the right conditions for an analytical HPLC method?

A: For a molecule like this, reversed-phase HPLC is the standard choice.[10][11]

  • Column: A C18 or Phenyl column is a good starting point. Phenyl columns can offer unique selectivity for aromatic compounds.[6][12]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The buffer should be acidic (e.g., 0.1% formic acid or phosphoric acid in water) to keep the carboxylic acid protonated (in its neutral form) for good peak shape.

  • Detection: UV detection is ideal. The phenyl ring will have strong absorbance, likely around 254 nm. A full UV scan should be run to find the absorbance maximum.

Data Presentation: Typical HPLC Conditions
ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.[12]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minA gradient elution is effective for separating impurities with a range of polarities.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically absorb strongly at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Experimental Protocol: Analytical HPLC for Purity Assessment
  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (or a compatible solvent like acetonitrile) at approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 4: General FAQs

Q: What are the likely impurities from the synthesis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid? A: Impurities are highly dependent on the synthetic route.[14][15] However, common impurities could include unreacted starting materials, reagents, or side-products from incomplete reactions or alternative reaction pathways.[16] For example, if synthesized from 5-fluoro-2-methylbenzoic acid, residual starting material could be present.[13]

Q: How should I store the purified compound? A: As an organic acid, it should be stored in a cool, dry, and well-ventilated area, away from strong bases. For long-term storage, keeping it in a desiccator at 2-8°C is recommended to prevent degradation.

Q: What analytical techniques besides HPLC can confirm the structure and purity? A: A combination of techniques is always best for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and connectivity of atoms. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H stretch and the two C=O carbonyl stretches.

Section 5: General Troubleshooting Decision Tree

G Start Purification Attempt Yields Low Purity/Recovery CheckCrude Is crude material fully soluble in initial solvent? Start->CheckCrude Insoluble Insoluble Impurities Present. Perform Hot Filtration before extraction/crystallization. CheckCrude->Insoluble Yes ExtractionIssue Was an emulsion formed during L/L extraction? CheckCrude->ExtractionIssue No Insoluble->ExtractionIssue BreakEmulsion Add Brine. Allow to stand. Filter through Celite. ExtractionIssue->BreakEmulsion Yes PrecipitationIssue Did product fail to precipitate after acidification? ExtractionIssue->PrecipitationIssue No BreakEmulsion->PrecipitationIssue CheckpH Check pH (ensure 1-2). Back-extract with fresh organic solvent. PrecipitationIssue->CheckpH Yes CrystallizationIssue Did product oil out or fail to crystallize? PrecipitationIssue->CrystallizationIssue No CheckpH->CrystallizationIssue RecrystallizeTweak Re-heat, add more solvent. Cool slowly. Try new solvent system. CrystallizationIssue->RecrystallizeTweak Yes FinalPurity Purity still insufficient after extraction & crystallization? CrystallizationIssue->FinalPurity No RecrystallizeTweak->FinalPurity Chromatography Use Preparative HPLC or Column Chromatography (with acidified mobile phase). FinalPurity->Chromatography Yes

Sources

Minimizing side reactions during 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization Guide Topic: Reduction of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Executive Summary

The reduction of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (an aryl


-keto acid) is a pivotal step in the synthesis of various indole-based therapeutics and NSAIDs. While the transformation appears simple (

), the unique reactivity of the

-keto acid moiety introduces critical failure modes: oxidative decarboxylation , over-reduction to the diol , and aldol-type dimerization .

This guide provides a self-validating protocol to minimize these side reactions, ensuring high yield and chemoselectivity.

Module 1: Critical Failure Modes & Troubleshooting

Issue 1: Spontaneous Decarboxylation (Loss of Carbon)

Symptom:

  • LCMS shows a major impurity with Mass

    
     (loss of 
    
    
    
    ) or
    
    
    (decarboxylated aldehyde).
  • Gas evolution observed before hydride addition.

  • Yield is significantly lower than theoretical mass balance.

Root Cause:


-Keto acids are inherently unstable toward oxidative decarboxylation. Trace peroxides in solvents (THF/Ethers) or dissolved oxygen, catalyzed by trace metals, trigger the cleavage of the 

bond, releasing

and forming 2-(5-fluoro-2-methylphenyl)acetaldehyde .

Corrective Action:

  • Peroxide Test: Mandatory testing of THF/Ethers prior to use. Peroxide levels must be

    
     ppm.
    
  • Degassing: Sparge reaction solvents with

    
     or 
    
    
    
    for 15 minutes prior to substrate addition.
  • Temperature Control: Maintain internal temperature

    
     during the initial mixing. Decarboxylation kinetics are thermally accelerated.
    
Issue 2: Over-Reduction (Formation of the Diol)

Symptom:

  • Presence of a more polar impurity (lower

    
     on silica, often sticking to the baseline).
    
  • NMR shows loss of the aromatic methyl signal (if ring reduction occurs—rare) or appearance of a

    
     multiplet (reduction of the carboxylate).
    

Root Cause: While Sodium Borohydride (


) generally does not reduce carboxylic acids, the proximity of the hydroxyl group formed (in the product) can facilitate intramolecular hydride delivery (boron-chelation mechanism), or the formation of a transient ester (if methanol is used) which is then reduced.[1]

Corrective Action:

  • Stoichiometry: strictly limit

    
     to 0.6–0.8 equivalents  (since 1 mole of 
    
    
    
    provides 4 hydrides, theoretically 0.25 eq is sufficient, but 0.6 ensures conversion without excess aggression).
  • Solvent System: Use a THF:Water (4:1) mixture rather than pure Methanol. Water suppresses the formation of methyl esters, which are more prone to reduction than the free acid anion.

Issue 3: Dimerization (Aldol Condensation)

Symptom:

  • Complex NMR in the aliphatic region.

  • High molecular weight impurities (

    
    ).
    

Root Cause: The


-keto acid enolizes under basic conditions. Since 

is basic, it can catalyze the self-condensation of the ketone before reduction occurs.

Corrective Action:

  • Inverse Addition: Add the

    
     solution dropwise to the keto-acid solution. This keeps the reductant concentration low relative to the substrate, favoring reduction over bimolecular condensation.
    
  • pH Buffering: If the issue persists, buffer the reaction to pH 7–8 using a mild buffer, though this may slow down borohydride kinetics.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while blocking the Red (Oxidative) and Orange (Over-reduction) exits.

ReactionPathways cluster_conditions Optimization Controls Start Start: Aryl-α-Keto Acid Product Target: α-Hydroxy Acid (Chiral or Racemic) Start->Product Controlled Reduction (NaBH4, <5°C) Decarb Impurity A: Decarboxylated Aldehyde/Acid Start->Decarb Oxidative Cleavage (O2/Peroxides/Heat) Dimer Impurity C: Aldol Dimer Start->Dimer Base-Cat. Condensation (Slow Addition prevents this) Diol Impurity B: Over-reduced 1,2-Diol Product->Diol Excess Reductant (Avoid MeOH solvent) C1 Inert Atm (N2) C2 Temp < 5°C C3 Stoichiometry 0.6 eq

Caption: Figure 1. Reaction network showing the target pathway (Green) versus oxidative decarboxylation and over-reduction pathways.

Module 3: Optimized Standard Operating Procedure (SOP)

Objective: Selective reduction of the ketone to the alcohol without touching the carboxylic acid or aromatic ring.

Reagents:

  • Substrate: 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (0.6 eq)
    
  • Solvent: THF (Peroxide-free) and Water (Degassed)

  • Quench: 1N HCl

Protocol:

  • Preparation:

    • Charge the reaction vessel with 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (10 g, 1.0 eq).

    • Add THF (50 mL) and Water (12 mL). Note: The water is crucial to solubilize the sodium salt formed and prevent esterification.

    • Degas: Sparge the solution with Nitrogen for 15 minutes.

    • Cool: Cool the mixture to 0–5°C using an ice/salt bath.

  • Reduction (Inverse Addition):

    • Dissolve

      
        (0.6 eq) in a minimal amount of water (or 0.1 M NaOH to stabilize).
      
    • Add the borohydride solution dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Why? Slow addition prevents a spike in basicity (preventing dimerization) and controls the exotherm (preventing decarboxylation).

  • Monitoring:

    • Stir at

      
       for 1 hour.
      
    • Check HPLC/TLC.

    • Pass Criteria: Starting material < 1.0%. Decarboxylated impurity < 0.5%.

  • Workup (Critical Step):

    • Slowly add 1N HCl dropwise until pH reaches 2–3.

    • Caution: Vigorous gas evolution (

      
      ) will occur. Do not rush.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine. Dry over

      
      .[2]
      
    • Concentrate in vacuo at <40°C (Heat sensitivity remains a risk).

Module 4: FAQ & Quick Reference

QuestionTechnical Answer
Can I use Methanol as the solvent? Not Recommended. Methanol promotes the formation of methyl esters in situ. Borohydride reduces esters faster than carboxylates, leading to the "Diol" impurity (over-reduction). Use THF/Water.
The reaction turned yellow/brown. Why? This indicates oxidative degradation (decarboxylation followed by polymerization of the aldehyde). Check your inert atmosphere and ensure solvents are peroxide-free.
I need the enantiopure (R)-isomer. Can I use this method? No.

yields a racemate. For enantioselective reduction, switch to a Ketoreductase (KRED) enzyme screen or Noyori Transfer Hydrogenation (Ru-catalyst + chiral ligand).
Why is the yield low despite clean conversion? The product is a hydroxy acid and is highly water-soluble. Ensure the aqueous phase is saturated with NaCl (salting out) during extraction, and the pH is sufficiently low (~2) to protonate the acid for extraction.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General mechanism of Borohydride reduction and selectivity).
  • Common Organic Chemistry. Sodium Borohydride (NaBH4). Link

  • BenchChem. Preventing Decarboxylation of Beta-Keto Acids (and Alpha-Keto implications). Link

  • Sigma-Aldrich. Product Specification: 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic Acid (Analogous Scaffold). Link

  • Master Organic Chemistry. Reduction of Carboxylic Acids and Esters (Selectivity rules). Link

Sources

Validation & Comparative

Structural Validation of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated enzyme inhibitors, 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (CAS 1240597-96-9) presents a unique analytical challenge. Unlike simple aromatics, this molecule exhibits significant keto-enol tautomerism , which complicates routine quality control.

This guide compares the efficacy of DMSO-


  versus 

solvent systems for structural elucidation. While LC-MS provides mass confirmation, it fails to distinguish the specific regiochemistry of the fluorine substituent or the tautomeric ratio. We demonstrate that a dual-solvent NMR approach is the "Gold Standard" for validating this intermediate, superior to single-solvent protocols or low-resolution MS techniques.

Structural Analysis & Spin System Logic

Before interpreting spectra, we must deconstruct the spin system. The molecule consists of a trisubstituted benzene ring and a pyruvate side chain.

The Aromatic Spin System (ABCX Model)

The 5-Fluoro-2-methylphenyl moiety creates a complex coupling network due to the


 nucleus (Spin 1/2, 100% abundance).
  • Proton A (H-3): Ortho to Methyl, Meta to Fluorine.

  • Proton B (H-4): Meta to Methyl, Ortho to Fluorine.

  • Proton C (H-6): Ortho to side-chain, Ortho to Fluorine.

  • Nucleus X (

    
    ):  Splits H-4 and H-6 significantly (
    
    
    
    ) and H-3 weakly (
    
    
    ).
The Tautomeric Equilibrium

Phenylpyruvic acid derivatives exist in equilibrium between the


-keto  form and the enol  form.[1]
  • Keto Form: Characterized by a methylene singlet (

    
    ) around 4.0 ppm.
    
  • Enol Form: Characterized by a vinylic singlet (

    
    ) around 6.5–7.0 ppm.
    

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the tautomeric state and the resolution of exchangeable protons.

Comparison 1: DMSO- (The Recommended Standard)
  • Mechanism: DMSO is a strong hydrogen-bond acceptor. It disrupts the intramolecular H-bond required to stabilize the enol form (Z-isomer).

  • Result: The equilibrium shifts heavily toward the Keto form.

  • Benefit: This simplifies the spectrum. You obtain a clean methylene singlet rather than a confusing mixture of keto/enol signals. It also slows proton exchange, allowing the carboxylic acid proton (

    
    ) to be observed as a broad singlet 
    
    
    
    ppm.
Comparison 2: (The Alternative)
  • Mechanism: Non-polar solvent.[2] It stabilizes the intramolecular H-bond between the enol hydroxyl and the

    
    -carbonyl.
    
  • Result: Significant population of the Enol form (often >80%).

  • Drawback: The spectrum becomes crowded. The enolic

    
     and carboxylic 
    
    
    
    often broaden or vanish due to rapid exchange. However, this solvent confirms the capability of the molecule to enolize, which is relevant for reactivity in subsequent coupling steps.
Comparison 3: 1H NMR vs. LC-MS
  • LC-MS: Excellent for Molecular Weight (

    
    ).
    
    • Failure Mode: Cannot distinguish between 3-(5-fluoro...) and 3-(4-fluoro...) isomers efficiently without complex MS/MS fragmentation analysis.

  • 1H NMR: The coupling constants (

    
    ) provide a "fingerprint" that definitively places the fluorine at position 5 relative to the methyl group.
    

Experimental Data: Predicted Spectral Assignment

The following data represents the theoretical chemical shifts derived from substituent additivity rules (Curphy-Morrison) and analogous fluorinated phenylpyruvates.

Table 1: Signal Assignment in DMSO- (Keto-Dominant)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
COOH Exch.12.5 - 13.5Broad s-Carboxylic acid proton (visible in dry DMSO)
H-6 Ar-H7.15dd

,

Ortho to F and Sidechain
H-3 Ar-H7.25dd

,

Ortho to Methyl
H-4 Ar-H7.05td

,

Ortho to F, Meta to Methyl

Alkyl4.05 s-Diagnostic Keto Methylene

Alkyl2.25s-Methyl group on ring
Table 2: Signal Assignment in (Enol-Dominant)
PositionType

(ppm)
MultiplicityInterpretation
Enol-OH Exch.~10.0BroadIntramolecular H-bond
=CH- Vinyl6.85 sDiagnostic Enol Methine

Alkyl2.30sSlight shift due to solvent

Critical Note: If you observe a small singlet at 4.05 ppm in


, that is the minor keto tautomer. Do not mistake it for an impurity.

Detailed Protocol: Structural Validation Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why? We prioritize the Keto form for clean integration.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

    • Check: If the solution is cloudy, filter through glass wool. Suspensions cause line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and carboxylic protons have long

      
       relaxation times. A short D1 will suppress the integration of the COOH and aromatic signals relative to the methyl group.
      
  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Autophasing often fails on the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region from 10–14 ppm.

  • Integration Logic (Self-Validation):

    • Calibrate the Methyl Singlet (2.25 ppm) to 3.00 .

    • Check the Methylene Singlet (4.05 ppm) . It must integrate to 2.00 (

      
      ).
      
    • Check the Aromatic Region (7.0–7.3 ppm) . It must integrate to 3.00 .

    • Pass Criteria: If Methylene < 1.8, significant enolization or degradation has occurred.

Visualization: Logic Flow for Characterization

The following diagram illustrates the decision process for selecting the correct analytical path based on the specific structural question (Regiochemistry vs. Tautomerism).

NMR_Workflow cluster_0 Path A: Purity & Quant cluster_1 Path B: Structural Confirmation Start Sample: 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid Goal Define Analytical Goal Start->Goal Path_Purity Select DMSO-d6 Goal->Path_Purity Purity/Quantification Path_Struct Select CDCl3 Goal->Path_Struct Isomer/Structure ID Keto_Dom Keto Form Dominates Path_Purity->Keto_Dom Enol_Dom Enol Form Visible Path_Struct->Enol_Dom Result_A Clean Integration (CH2 singlet @ 4.05) Keto_Dom->Result_A Validation Validation Check: Coupling Constants (J_HF) Result_A->Validation Result_B Observe Tautomerism (Vinyl H @ 6.85) Enol_Dom->Result_B Result_B->Validation

Caption: Decision matrix for solvent selection. Green path denotes the recommended standard for purity assays; Red path denotes structural investigation of tautomers.

Conclusion

For the routine analysis of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid , DMSO-


  is the superior solvent system. It collapses the tautomeric equilibrium into the keto form, providing distinct, integrable signals that allow for precise stoichiometric verification. 

should be reserved for specific studies where the enol character is the variable of interest.

By adhering to the integration parameters of the methyl group (3H) versus the methylene group (2H) in DMSO, researchers can create a self-validating system that instantly flags degradation or synthesis errors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Larsen, S., & Wieczorkowska, E. (1974). The crystal and molecular structure of phenylpyruvic acid. Acta Crystallographica Section B, 30(6), 1619-1622. Link (Foundational work on phenylpyruvate tautomerism).

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(6), 572-582. Link (Authoritative source on solvent-induced shifts).

  • Reichert, D. (2005). 19F NMR Spectroscopy. In Encyclopedia of Analytical Chemistry. Wiley. (Reference for Fluorine-Proton coupling constants).

Sources

Publish Comparison Guide: Reference Standards for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid (CAS: 1700439-01-5) are critical for the development and quality control of pharmaceuticals containing the 5-fluoro-2-methylphenyl moiety. This structural motif is increasingly common in kinase inhibitors, adrenergic agonists (e.g., Flutonidine analogs), and specific metabolic enzyme inhibitors.

As a class, arylpyruvic acids (2-oxo acids) present unique stability challenges—specifically oxidative decarboxylation and keto-enol tautomerism—that make the choice of reference standard grade decisive for analytical accuracy.

Executive Summary: The Stability Paradox

In analytical workflows, 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid serves two primary roles:

  • Process Intermediate Standard : Monitoring the transamination or condensation steps in API synthesis.

  • Impurity Reference Standard : Quantifying unreacted starting materials or degradants in the final drug substance.

The Core Challenge: This compound is an


-keto acid. Unlike stable carboxylic acids, it is prone to spontaneous decarboxylation  to form 3-(5-fluoro-2-methylphenyl)acetic acid and oxidative degradation  to the corresponding aldehyde. Using a non-certified or improperly stored standard can lead to "ghost peaks"  (false positives for impurities) and quantitation errors >15%.
Comparative Analysis: Certified vs. Research Grade

The following table compares the performance of a high-purity Certified Reference Standard (CRS) against typical Research Grade (RG) alternatives often synthesized in-house or bought from bulk catalogs.

FeatureOption A: Certified Reference Standard (CRS) Option B: Research Grade / In-House Impact on Data
Purity Assignment Mass Balance (% w/w) (Adjusted for water, solvent, inorganic content)Area % (HPLC) (Often ignores moisture/inorganics)CRS eliminates potency errors. RG can overestimate purity by 5-10% due to retained moisture.
Tautomeric Profile Characterized ratio of Keto : Enol forms via NMR.Unknown.RG users may misinterpret the "double peak" in LC as contamination rather than tautomerism.
Stability Data Stress-tested (Temp/Humidity). Expiry defined.No stability data.RG risks degradation during storage, leading to shifting retention times.
Homogeneity Batch-validated for uniformity.Single-vial testing only.RG introduces vial-to-vial variability in calibration curves.
Traceability SI-traceable (NMR/qNMR).Internal standard only.CRS is required for regulatory filings (IND/NDA).
Technical Deep Dive: The "Ghost Peak" Phenomenon

Expert Insight: When analyzing 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid, analysts often observe a "splitting" peak or a small shoulder.

  • Cause: Keto-enol tautomerism in solution.

  • Risk: If the reference standard is old or low-quality, a third peak appears—the decarboxylated byproduct (Acetic acid derivative).

  • Solution: A CRS is lyophilized under controlled conditions to freeze the equilibrium and prevent decarboxylation.

Degradation & Tautomerism Pathway

The diagram below illustrates the dynamic equilibrium and the irreversible degradation path that necessitates a high-quality standard.

DegradationPathway cluster_0 Critical Quality Attribute Keto Keto Form (Major Tautomer) Enol Enol Form (Minor Tautomer) Keto->Enol Tautomerism (Reversible) Peroxide Peroxide Intermediate (Oxidative Stress) Keto->Peroxide O2 / Light AceticAcid Degradant: 3-(5-Fluoro-2-methylphenyl) acetic acid Peroxide->AceticAcid Decarboxylation CO2 CO2 Peroxide->CO2

Figure 1: Tautomeric equilibrium and irreversible oxidative decarboxylation pathway of the reference standard.

Validated Experimental Protocol

To ensure data integrity, use this protocol for handling the reference standard. This method separates the keto/enol forms from the decarboxylated impurity.

Protocol: HPLC Purity & Content Assignment
  • Objective: Quantify 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid without interference from its degradation products.

1. Standard Preparation:

  • Weighing: Accurately weigh 10 mg of the CRS into a low-actinic (amber) volumetric flask.

  • Solvent: Dissolve in Acetonitrile:Water (10:90) with 0.1% Formic Acid . Note: Avoid alkaline buffers as they accelerate enolization and degradation.

  • Temperature: Maintain solution at 4°C. Analyze within 4 hours.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for sensitivity) and 254 nm (for aromatic selectivity).

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between the main peak (Keto) and the decarboxylated impurity (if present).
  • Tailing Factor:

    
    .
    
  • Tautomer Check: If peak splitting is observed, verify that the ratio is constant across injections. Do not integrate them separately; sum the areas.

Workflow: Reference Standard Qualification

When receiving a new batch of standard, follow this logic flow to verify its integrity before use in critical assays.

QualificationWorkflow Start Receive Reference Standard Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (Clear solution in ACN/H2O?) Visual->Solubility HPLC HPLC Purity Check (Method described above) Solubility->HPLC Decision1 Single Peak or Consistent Doublet? HPLC->Decision1 Pass Standard Qualified (Store at -20°C) Decision1->Pass Yes Fail Reject / Purify Decision1->Fail Extra Peaks (>1% Impurity) MS LC-MS Confirmation (Check for [M-H]- 195.06) Pass->MS Optional ID

Figure 2: Decision tree for qualifying the reference standard upon receipt.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52911204, Fluorinated Propanoic Acid Derivatives. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. (Guidance on CRS vs. working standards).
  • Zhang, Y., et al. (2022). Biocatalytic synthesis of fluorinated phenylpyruvic acids and their stability analysis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures. (Protocols for linearity and specificity).

Safety Operating Guide

Personal protective equipment for handling 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Assessment

The Senior Scientist's Perspective: As a fluorinated


-keto acid, 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid  presents a dual-hazard profile often underestimated in high-throughput screening. While the aromatic ring provides some stability, the 

-keto acid moiety is chemically reactive and prone to decarboxylation or oxidation if mishandled. Furthermore, the fluorine substitution necessitates strict waste segregation protocols often overlooked in standard organic workflows.

Treat this compound as a Skin & Eye Irritant (Category 2) at minimum, with the potential for Corrosivity (Category 1B) depending on moisture content and concentration. The primary operational risks are inhalation of fine particulates during weighing and inadvertent dermal absorption.

Critical PPE Matrix

This matrix moves beyond "compliance" to "best practice" for drug discovery environments.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Permeation Defense: Fluorinated organics can exhibit unique permeation rates. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Standard safety glasses fail to protect against airborne particulates or splashes from acidic solutions. Goggles prevent ocular acid burns.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Containment: The

-keto acid powder is likely low-density and easily aerosolized. If hood work is impossible, a P100 half-mask respirator is mandatory.
Body Defense Lab Coat (Poly-Cotton) + Chemical Apron Acid Resistance: Cotton absorbs; a rubberized or chemically resistant apron prevents acid burn-through during liquid handling.
Footwear Closed-toe, non-perforated leather/synthetic Spill Protection: Mesh sneakers allow rapid liquid penetration.

Operational Workflow: The "Zero-Contact" Protocol

This protocol is designed to eliminate the root causes of exposure: static dispersion and aerosolization.

Phase 1: Engineering Controls & Setup
  • Humidity Control:

    
    -Keto acids are often hygroscopic. Ensure the environment is 
    
    
    
    RH if possible, or handle quickly to prevent "clumping" which leads to aggressive scraping and dust generation.
  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat. Dry organic powders accumulate static charge, causing them to "jump" onto gloves and cuffs.

Phase 2: Active Handling (Weighing & Solubilization)
  • Donning Sequence:

    • Wash hands → Inner Gloves → Lab Coat → Tape cuffs (optional but recommended for high quantities) → Outer Gloves → Goggles.

  • Transfer:

    • Use a disposable antistatic spatula .

    • Never pour from the stock bottle. Transfer small amounts to a secondary vial first.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

    • Caution: Exothermic solvation is possible. Allow the vial to breathe before capping.

Phase 3: Decontamination
  • Wipe Down: Use a chemically compatible wipe (ethanol-dampened) to clean the balance area immediately.

  • Doffing:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with soap and water for 20 seconds immediately after finishing.

Disposal & Waste Management

Crucial Distinction: Because of the Fluorine (F) atom, this compound cannot be treated as standard organic waste in many jurisdictions.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste drum. Do not use the general trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams.

    • Why? High-temperature incineration is required to break the C-F bond safely. Mixing with non-halogenated solvents can result in regulatory fines and improper combustion at the disposal facility.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" decision points based on engineering controls.

HandlingProtocol Start Start: Handling 3-(5-Fluoro...) RiskAssess Risk Assessment: Is Powder or Solution? Start->RiskAssess Powder Solid/Powder Form (High Inhalation Risk) RiskAssess->Powder Solid Solution Liquid Solution (Splash/Absorption Risk) RiskAssess->Solution Liquid HoodCheck Is Fume Hood Available? Powder->HoodCheck DoubleGlove Action: Don Double Nitrile Gloves Solution->DoubleGlove RespProtection REQUIRED: P100 Respirator + Goggles HoodCheck->RespProtection No HoodWork REQUIRED: Work >6 inches inside Sash HoodCheck->HoodWork Yes RespProtection->DoubleGlove HoodWork->DoubleGlove Disposal Disposal: Halogenated Waste Stream DoubleGlove->Disposal Post-Experiment

Figure 1: Decision logic for safe handling of fluorinated


-keto acids.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.